Jasminoside B

Description

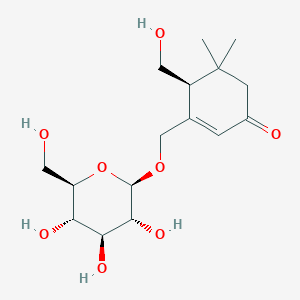

Structure

3D Structure

Properties

IUPAC Name |

(4S)-4-(hydroxymethyl)-5,5-dimethyl-3-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]cyclohex-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O8/c1-16(2)4-9(19)3-8(10(16)5-17)7-23-15-14(22)13(21)12(20)11(6-18)24-15/h3,10-15,17-18,20-22H,4-7H2,1-2H3/t10-,11-,12-,13+,14-,15-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBRXLXOCHNGHBC-PLJUSGQGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C=C(C1CO)COC2C(C(C(C(O2)CO)O)O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CC(=O)C=C([C@H]1CO)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Occurrence and Analysis of Jasminoside B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jasminoside B, a secoiridoid glycoside, is a naturally occurring compound with potential pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[1] This technical guide provides an in-depth overview of the known natural sources of this compound, methodologies for its extraction and quantification, and a review of the associated biological signaling pathways. The information presented herein is intended to support further research and development of this promising bioactive molecule.

Natural Sources of this compound

This compound has been identified in plant species belonging to the genera Gardenia and Jasminum. While qualitative identification has been established in several species, comprehensive quantitative data remains a subject of ongoing research.

Principal Botanical Sources

The primary documented sources of this compound are:

-

Gardenia jasminoides Ellis : Commonly known as Cape Jasmine or Zhi Zi in traditional Chinese medicine, the fruits of this plant are a significant source of various iridoid glycosides, including this compound.[2] The plant is widely cultivated for its ornamental and medicinal properties.[3]

-

Jasminum species : The genus Jasminum, belonging to the Oleaceae family, is another source of this compound and related secoiridoid glucosides.[1] Species within this genus that have been reported to contain similar compounds include Jasminum officinale, Jasminum amplexicaule, and Jasminum lanceolarium.[4][5]

Quantitative Analysis of Related Compounds in Gardenia jasminoides

While specific quantitative data for this compound is not extensively available in the public domain, studies on the phytochemical composition of Gardenia jasminoides provide valuable context on the concentration of other major iridoid glycosides. This data suggests the potential yield of this compound from this source.

| Compound | Plant Part | Concentration (µg/mg of dry weight) | Reference |

| Geniposide | Fruit | 56.37 ± 26.24 | [6][7] |

| Gardenoside | Fruit | 49.57 ± 18.78 | [6] |

| Geniposidic acid | Fruit | 3.15 ± 3.27 | [6][7] |

| Chlorogenic acid | Fruit | 0.69 ± 0.39 | [6][7] |

Experimental Protocols

The following sections detail generalized protocols for the extraction, isolation, and quantification of this compound from plant materials, based on established methods for similar secoiridoid glycosides from Gardenia jasminoides.

Extraction of this compound from Gardenia jasminoides Fruit

This protocol is adapted from methods used for the extraction of iridoid glycosides from Gardenia jasminoides.

Objective: To extract a crude mixture of phytochemicals, including this compound, from dried plant material.

Materials:

-

Dried and powdered fruit of Gardenia jasminoides

-

70% Methanol in water (v/v)

-

Celite (diatomaceous earth)

-

Ultrasonic bath

-

Rotary evaporator

-

Filtration apparatus (e.g., Buchner funnel, filter paper)

Procedure:

-

Sample Preparation: Grind the dried fruits of Gardenia jasminoides into a fine powder.

-

Matrix Solid-Phase Dispersion (MSPD):

-

Mix 0.5 g of the powdered plant material with 0.75 g of Celite in a mortar.

-

Gently blend the mixture with a pestle until a homogeneous mixture is obtained.

-

-

Extraction:

-

Transfer the mixture to a suitable extraction vessel.

-

Add 25 mL of 70% methanol.

-

Perform ultrasonic-assisted extraction for 30 minutes at room temperature.

-

-

Filtration and Concentration:

-

Filter the extract through Whatman No. 1 filter paper to remove solid plant debris.

-

Wash the residue with a small volume of 70% methanol.

-

Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

-

-

Storage: Store the dried crude extract at -20°C until further purification and analysis.

Quantification of this compound by High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This protocol outlines a general method for the quantitative analysis of this compound.

Objective: To determine the concentration of this compound in a plant extract.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).

-

Column: A reversed-phase C18 column (e.g., 4.6 mm × 250 mm, 5 µm particle size).

-

Mobile Phase:

-

A: 0.1% Formic acid in Water

-

B: Methanol

-

-

Gradient Elution:

-

0-10 min: 15-30% B

-

10-45 min: 30-50% B

-

45-50 min: 50-80% B

-

50-55 min: 80-95% B

-

55-60 min: 100% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 35°C

-

Detection Wavelength: 238 nm (or determined by UV-Vis spectrum of a pure standard)

-

Injection Volume: 10 µL

Procedure:

-

Standard Preparation: Prepare a stock solution of pure this compound standard in methanol (e.g., 1 mg/mL). From the stock solution, prepare a series of calibration standards by serial dilution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Preparation: Dissolve a known amount of the crude extract in methanol to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Signaling Pathways and Biological Activities

While the specific molecular mechanisms of this compound are still under investigation, studies on extracts from Gardenia jasminoides and related iridoid glycosides suggest involvement in key signaling pathways related to inflammation and neuroprotection.

Anti-Inflammatory Signaling Pathways

Extracts from Gardenia jasminoides have been shown to exert anti-inflammatory effects by modulating the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.

Caption: Putative anti-inflammatory signaling pathway modulated by Gardenia jasminoides extract.

Neuroprotective Mechanisms

The neuroprotective effects of many natural compounds are attributed to their ability to counteract oxidative stress and inhibit apoptotic pathways.

Caption: Proposed neuroprotective mechanisms of this compound.

Experimental Workflow for Bioactivity Screening

A typical workflow for investigating the biological activity of this compound is outlined below.

Caption: General experimental workflow for this compound research.

Conclusion

This compound is a compelling natural product with demonstrated presence in medicinally important plants like Gardenia jasminoides. While further quantitative studies and specific mechanistic investigations are warranted, the existing body of research on related compounds and plant extracts provides a strong foundation for future drug discovery and development efforts. The protocols and pathway diagrams presented in this guide offer a framework for researchers to build upon in their exploration of this compound's therapeutic potential.

References

- 1. This compound | 214125-04-9 | PIA12504 | Biosynth [biosynth.com]

- 2. usbio.net [usbio.net]

- 3. pjps.pk [pjps.pk]

- 4. researchgate.net [researchgate.net]

- 5. ijprajournal.com [ijprajournal.com]

- 6. Chemistry and bioactivity of Gardenia jasminoides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jfda-online.com [jfda-online.com]

The Enigmatic Jasminoside B: A Technical Guide to its Discovery, Isolation, and Biological Significance

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the current scientific understanding of Jasminoside B, a naturally occurring iridoid glycoside. While initially sought from Jasminum species, this investigation reveals a noteworthy correction to its botanical origins and synthesizes the available technical data on its isolation, characterization, and potential therapeutic mechanisms.

Discovery and Botanical Source Correction

Initial inquiries into this compound often associate it with the Jasminum genus, likely due to its name. However, a comprehensive review of the scientific literature indicates that this compound is predominantly isolated from the fruits of Gardenia jasminoides Ellis.[1][2][3] In contrast, extensive phytochemical reviews of various Jasminum species, such as Jasminum officinale, Jasminum sambac, and Jasminum amplexicaule, detail a wide array of other iridoids, secoiridoids, flavonoids, and essential oils, but do not list this compound as a constituent.[4][5][6][7]

One study on Jasminum officinale var. grandiflorum reported the isolation of a new iridoid glycoside named "jasgranoside B".[4][8][9][10] However, without detailed structural elucidation and spectroscopic data for comparison, it cannot be definitively concluded that jasgranoside B is identical to this compound. Therefore, for the purpose of this guide, all subsequent information pertains to this compound isolated from Gardenia jasminoides.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its identification and for the development of analytical and purification methods.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₆O₈ | [2][11] |

| Molecular Weight | 346.376 g/mol | [2][11] |

| CAS Number | 214125-04-9 | [2][11] |

| Class | Iridoid Glycoside | [11] |

| Purity (Commercial) | 95% - 99% | [2] |

| Identification Methods | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | [2] |

Experimental Protocols: Isolation and Purification

Extraction

The initial step involves the extraction of the dried and powdered fruits of Gardenia jasminoides. A common method is solvent extraction, often utilizing a hydroalcoholic solution.

-

Solvent: A 60% ethanol-water solution (v/v) is frequently used for the extraction of iridoid glycosides from Gardenia fruits.[12]

-

Method: Percolation or reflux extraction are common techniques. For instance, dried fruit powder can be percolated with the solvent at room temperature.[12] Alternatively, ultrasound-assisted extraction (UAE) can be employed to enhance efficiency, with optimal conditions reported as a solid-to-liquid ratio of 1:30 in water at 70°C for 30 minutes.[13]

-

Concentration: The resulting extract is typically concentrated under reduced pressure to yield a crude extract.

Purification

The crude extract, containing a complex mixture of compounds, is then subjected to various chromatographic techniques for the purification of this compound.

-

Liquid-Liquid Partitioning: The crude extract can be suspended in water and partitioned successively with solvents of increasing polarity, such as cyclohexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Iridoid glycosides are often enriched in the ethyl acetate and n-butanol fractions.[13]

-

Column Chromatography: Macroporous adsorption resins are widely used for the initial purification of iridoid glycosides. Resins like D101 are effective in enriching the glycoside fraction.[12] The process involves:

-

Adsorption: The extract is loaded onto the resin-packed column.

-

Washing: The column is washed with water to remove highly polar impurities.

-

Elution: The iridoid glycosides are eluted with a stepwise or gradient of ethanol-water solutions (e.g., 20% ethanol).[12]

-

-

Further Purification: For higher purity, fractions enriched with this compound may require further chromatographic steps, such as silica gel column chromatography or preparative high-performance liquid chromatography (prep-HPLC).[13]

Structural Elucidation

The definitive identification and structural elucidation of this compound rely on a combination of spectroscopic techniques.

Spectroscopic Data

While a complete, tabulated set of NMR data for this compound is not available in the reviewed literature, the primary methods for its structural confirmation are 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[2]

-

¹H-NMR and ¹³C-NMR: These techniques provide detailed information about the carbon-hydrogen framework of the molecule, including the number and types of protons and carbons, their chemical environments, and their connectivity. For a comprehensive structural assignment, 2D NMR experiments such as COSY, HSQC, and HMBC are essential.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of this compound, confirming its molecular formula.

Biological Activity and Signaling Pathways

This compound, as an iridoid glycoside, is reported to possess various pharmacological activities, with anti-inflammatory effects being a key area of interest.[11] The mechanism of action for iridoid glycosides often involves the modulation of key inflammatory signaling pathways.

Anti-inflammatory Mechanism

Studies on various iridoid glycosides have demonstrated their ability to suppress inflammatory responses by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which include c-Jun N-terminal kinase (JNK).[1][14][4][5][6][15]

The proposed anti-inflammatory signaling pathway for iridoid glycosides like this compound is as follows:

Experimental Workflow

The general workflow for the discovery and isolation of this compound from its botanical source can be summarized in the following diagram:

References

- 1. Cornel Iridoid Glycoside and Its Effective Component Regulate ATPase Vps4A/JNK to Alleviate Autophagy Deficit with Autophagosome Accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. rsc.org [rsc.org]

- 4. Iridoid glycosides from Morinda officinalis How. exert anti-inflammatory and anti-arthritic effects through inactivating MAPK and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Scandoside Exerts Anti-Inflammatory Effect Via Suppressing NF-κB and MAPK Signaling Pathways in LPS-Induced RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Morinda officinalis iridoid glycosides, as an inhibitor of GSK-3β, alleviates rheumatoid arthritis through inhibition of NF-κB and JAK2/STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Iridoid glycosides isolated from Oldenlandia diffusa inhibit LDL-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jfda-online.com [jfda-online.com]

- 13. Chemistry and bioactivity of Gardenia jasminoides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Iridoid glycosides fraction of Folium syringae leaves modulates NF-κB signal pathway and intestinal epithelial cells apoptosis in experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Protective Effects of Iridoid Glycoside from Corni Fructus on Type 2 Diabetes with Nonalcoholic Fatty Liver in Mice - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of Jasminoside B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jasminoside B, a naturally occurring iridoid glycoside, has garnered significant attention within the scientific community for its diverse pharmacological activities. Isolated from medicinal plants such as Gardenia jasminoides and Asarum sieboldii, this compound exhibits promising immunosuppressive, anti-inflammatory, and neuroprotective properties.[1] This technical guide provides a detailed overview of the physical and chemical properties of this compound, methodologies for its isolation and analysis, and an in-depth exploration of its known biological activities and underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Physicochemical Properties

This compound is a white crystalline solid. Its fundamental physical and chemical properties are summarized in the table below, providing a foundational understanding of its molecular characteristics.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₆O₈ | [1][2][3] |

| Molecular Weight | 346.376 g/mol | [2][3] |

| CAS Number | 214125-04-9 | [1][2][3] |

| Appearance | White Powder/Crystalline Solid | |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO). | |

| Purity | Typically >95% (as determined by HPLC) | [2] |

Table 1: Physical and Chemical Properties of this compound

Spectroscopic Data

-

¹H and ¹³C NMR: These techniques are crucial for determining the carbon-hydrogen framework of the molecule, including the stereochemistry of the glycosidic linkage and the iridoid core.

-

Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact molecular weight and elemental composition, confirming the molecular formula.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups within the molecule, such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) groups.

Experimental Protocols

Isolation and Purification of this compound

This compound is naturally found in plants of the Gardenia and Asarum genera. The general workflow for its isolation and purification from plant material is outlined below.

Methodology:

-

Extraction: The dried and powdered plant material is typically extracted with a polar solvent such as methanol or ethanol at room temperature. This process is often repeated multiple times to ensure exhaustive extraction of the target compound.

-

Partitioning: The crude extract is then subjected to liquid-liquid partitioning. This step helps to separate compounds based on their polarity. For instance, the extract might be partitioned between ethyl acetate and water to remove highly polar or non-polar impurities.

-

Column Chromatography: The resulting fraction enriched with this compound is further purified using various column chromatography techniques. Silica gel chromatography is commonly employed to separate compounds based on their affinity to the stationary phase. Size-exclusion chromatography, using resins like Sephadex, may also be used to separate molecules based on their size.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final step of purification often involves preparative HPLC. This technique provides high resolution and is capable of yielding highly pure this compound.[2]

Analysis and Identification

The identity and purity of the isolated this compound are confirmed using a combination of analytical techniques.

References

Jasminoside B (CAS Number: 214125-04-9): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Jasminoside B, a natural compound isolated from Gardenia jasminoides. This document collates available physicochemical data, outlines plausible experimental protocols for its study, and explores its potential biological activities and mechanisms of action.

Physicochemical Properties

This compound is classified as a monocyclic monoterpenoid, a class of secondary metabolites found in various plants.[1] While detailed experimental data for some of its properties are not widely published, the following table summarizes its known and predicted physicochemical characteristics.

| Property | Value | Source/Method |

| CAS Number | 214125-04-9 | [2][3] |

| Molecular Formula | C₁₆H₂₆O₈ | [2][3][4] |

| Molecular Weight | 346.37 g/mol | [2][3][4] |

| Botanical Source | Gardenia jasminoides | [2][3] |

| Compound Type | Monocyclic Monoterpenoid / Triterpenoid | [2][5] |

| Appearance | Powder | [5] |

| Purity | >95% (Commercially available) | [2][3] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | [5] |

| Storage | -20°C, desiccated | [3][5] |

Experimental Protocols

The following sections detail methodologies for the isolation, analysis, and biological evaluation of this compound. These protocols are based on established methods for similar compounds isolated from Gardenia jasminoides.

Isolation of this compound from Gardenia jasminoides

The isolation of this compound can be achieved through a multi-step chromatographic process, adapted from methods used for the separation of iridoid glycosides from Gardenia jasminoides fruits.[1][6]

Protocol:

-

Extraction:

-

Air-dried and powdered fruits of Gardenia jasminoides are extracted with 70% ethanol in water at room temperature.

-

The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

-

Solvent Partitioning:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. This compound, being a glycoside, is expected to be enriched in the more polar fractions (ethyl acetate and/or n-butanol).

-

-

Column Chromatography:

-

The enriched fraction is subjected to column chromatography on silica gel.

-

A gradient elution system is employed, starting with a non-polar solvent (e.g., chloroform) and gradually increasing the polarity by adding methanol.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Fractions containing this compound are pooled, concentrated, and further purified by preparative reversed-phase HPLC.

-

Column: C18, 10 µm particle size.

-

Mobile Phase: A gradient of acetonitrile in water.

-

Detection: UV detection at approximately 240 nm.

-

Fractions corresponding to the peak of this compound are collected and the solvent is evaporated to yield the purified compound.

-

Analytical Method: High-Performance Liquid Chromatography (HPLC)

The purity and quantification of this compound can be determined using analytical HPLC.

Protocol:

-

Column: C18 (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (Solvent B) and water with 0.1% formic acid (Solvent A).

-

Flow Rate: 1.0 mL/min.

-

Detection: Diode-Array Detector (DAD) or UV detector at 240 nm.

-

Injection Volume: 10 µL.

-

Quantification: Based on a calibration curve generated from a certified reference standard of this compound.

Biological Activity Assays

The immunosuppressive potential of this compound can be evaluated by its effect on T-lymphocyte proliferation.[1]

Protocol:

-

Cell Preparation:

-

Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors using Ficoll-Paque density gradient centrifugation.

-

Cells are washed and resuspended in complete RPMI-1640 medium.

-

-

T-Cell Activation and Treatment:

-

PBMCs are seeded in a 96-well plate.

-

T-cell proliferation is stimulated using a combination of phorbol myristate acetate (PMA) and a monoclonal antibody against CD28.

-

This compound, dissolved in DMSO and diluted in culture medium, is added to the wells at various concentrations. A vehicle control (DMSO) is also included.

-

-

Proliferation Measurement (IL-2 Secretion Inhibition):

-

After a 24-hour incubation period, the cell culture supernatant is collected.

-

The concentration of Interleukin-2 (IL-2), a key cytokine for T-cell proliferation, is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

The percentage of inhibition of IL-2 secretion is calculated relative to the stimulated, untreated control.

-

The anti-inflammatory effect of this compound can be assessed by its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Protocol:

-

Cell Culture and Treatment:

-

RAW 264.7 cells are cultured in DMEM medium supplemented with 10% FBS.

-

Cells are seeded in a 96-well plate and allowed to adhere.

-

The cells are pre-treated with various concentrations of this compound for 1 hour.

-

Inflammation is induced by adding LPS (1 µg/mL) to the wells.

-

-

NO Measurement (Griess Assay):

-

After 24 hours of incubation, the culture supernatant is collected.

-

The concentration of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent.

-

The absorbance is read at 540 nm, and the nitrite concentration is determined from a sodium nitrite standard curve.

-

The neuroprotective potential of this compound can be evaluated by its ability to protect neuronal cells (e.g., SH-SY5Y human neuroblastoma cells) from an oxidative stress-induced insult.

Protocol:

-

Cell Culture and Treatment:

-

SH-SY5Y cells are cultured in a 1:1 mixture of DMEM and Ham's F12 medium with 10% FBS.

-

Cells are seeded in a 96-well plate.

-

The cells are pre-treated with different concentrations of this compound for 24 hours.

-

Neurotoxicity is induced by exposing the cells to a neurotoxin such as 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H₂O₂).

-

-

Cell Viability Assessment (MTT Assay):

-

After the neurotoxin treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

After incubation, the formazan crystals are dissolved in DMSO.

-

The absorbance is measured at 570 nm.

-

Cell viability is expressed as a percentage of the untreated control.

-

Biological Activities and Potential Mechanisms of Action

This compound has been reported to possess several pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and immunosuppressive effects.[4]

Anti-Inflammatory and Immunosuppressive Effects

While direct experimental evidence for this compound is limited, other iridoid glycosides from Gardenia jasminoides have demonstrated significant immunosuppressive activity by inhibiting IL-2 secretion in activated T-cells.[1] The anti-inflammatory effects of extracts from this plant are suggested to be mediated through the inhibition of the JNK and p38 MAPK signaling pathways.[7] Furthermore, other compounds from the same plant have been shown to suppress the NF-κB signaling pathway, a key regulator of inflammation.[8] It is therefore plausible that this compound shares these mechanisms of action.

Neuroprotective Effects

The neuroprotective potential of this compound is suggested by studies on related compounds and extracts.[4] Flavonoids and other compounds with antioxidant properties have been shown to protect neuronal cells from oxidative stress and inflammation, which are key factors in neurodegenerative diseases.[9] A potential mechanism for neuroprotection could involve the modulation of cellular signaling cascades that protect against apoptosis and promote cell survival.[4]

Visualizations: Signaling Pathways and Workflows

Plausible Anti-Inflammatory Signaling Pathway

The following diagram illustrates the NF-κB signaling pathway, a likely target for the anti-inflammatory effects of compounds from Gardenia jasminoides.

Caption: Proposed anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.

Experimental Workflow for Isolation and Purification

The following diagram outlines the general workflow for isolating this compound.

Caption: General workflow for the isolation and purification of this compound.

Logical Relationship of Biological Activities

This diagram illustrates the interconnectedness of the observed biological activities.

Caption: Interrelationship of the potential biological activities of this compound.

References

- 1. Immunosuppressive iridoids from the fruits of Gardenia jasminoides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CAS 214125-04-9 | this compound [phytopurify.com]

- 3. usbio.net [usbio.net]

- 4. This compound | 214125-04-9 | PIA12504 | Biosynth [biosynth.com]

- 5. Jasminoside | CAS:82451-18-1 | Iridoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. Chemistry and bioactivity of Gardenia jasminoides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jfda-online.com [jfda-online.com]

- 8. Geniposide, an iridoid glucoside derived from Gardenia jasminoides, protects against lipopolysaccharide-induced acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Unveiling the Therapeutic Potential of Jasminoside B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jasminoside B, a naturally occurring iridoid glycoside isolated from plants of the Jasminum and Gardenia genera, is emerging as a compound of interest in the field of pharmacology. Preliminary research and the broader biological activities of related compounds suggest that this compound may possess significant anti-inflammatory, antioxidant, and neuroprotective properties. This technical guide aims to provide a comprehensive overview of the current understanding of the biological activities of this compound, drawing from available data on the compound and structurally related molecules. This document is intended to serve as a resource for researchers and professionals in drug discovery and development, highlighting key experimental findings, potential mechanisms of action, and future research directions.

Core Biological Activities

While direct quantitative data for this compound is limited in the current body of scientific literature, the therapeutic potential of this compound can be inferred from studies on extracts of Gardenia jasminoides and related iridoid glycosides.

Antioxidant Activity

The antioxidant capacity of natural compounds is a critical indicator of their potential to mitigate oxidative stress- G. jasminoides cell cultures have high antioxidant activity due to phenolic compounds such as ferulic and chlorogenic acids.[1] Callus culture extracts showed significantly greater superoxide dismutase activity than leaf extracts.[1] While specific IC50 values for this compound in standard antioxidant assays are not yet widely reported, the general antioxidant potential of related compounds from the same plant family is acknowledged.

Table 1: Antioxidant Activity of Related Compounds and Extracts

| Compound/Extract | Assay | IC50/EC50/Activity | Source Organism |

| Jasminum auriculatum ethanolic extract | DPPH | Better antioxidant activity than J. aungustifolium | Jasminum auriculatum |

| Jasminum grandiflorum methanolic extract | DPPH | Showed better antioxidant activity than wild J. sambac | Jasminum grandiflorum |

| Jasminum multiflorum methanolic extract | Protein Denaturation | IC50: 425 µg/mL | Jasminum multiflorum[2] |

Note: The data presented is for related species and extracts, highlighting the general antioxidant potential within the genus. Specific data for this compound is a key area for future research.

Anti-inflammatory Activity

The anti-inflammatory effects of compounds isolated from Jasminum and Gardenia species are well-documented.[1] These effects are often attributed to the inhibition of key inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines, as well as the modulation of critical signaling pathways like Nuclear Factor-kappa B (NF-κB).[1][3] Extracts from Jasminum grandiflorum have been shown to reduce the expression of NF-κB p65 and pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1.[1]

Table 2: Anti-inflammatory Activity of Related Compounds and Extracts

| Compound/Extract | Model/Assay | Key Findings |

| Jasminum grandiflorum total methanolic extract | Acetic acid-induced ulcerative colitis in rats | Reduced expression of NF-κB p65, TNF-α, IL-6, IL-1, and MPO.[1] |

| Jasminum grandiflorum total methanolic extract | Adjuvant-induced arthritis in rats | Reduced levels of cathepsin D, iNOS, and NO.[1] |

| Lignans and iridoids from Jasminum lanceolarium | Phospholipase A2 inhibition in vitro | IC50 values ranging from 1.76-5.22 mg/mL.[4] |

Note: This table summarizes the anti-inflammatory properties of extracts and other compounds from the Jasminum genus. The specific contribution of this compound to these activities warrants direct investigation.

Neuroprotective Effects

The potential neuroprotective properties of this compound are inferred from the known effects of flavonoids and other phytochemicals in mitigating neuroinflammation and oxidative stress, key drivers of neurodegenerative diseases. While direct in vitro or in vivo studies on this compound's neuroprotective capacity are not extensively available, the foundational mechanisms of related compounds provide a strong rationale for its investigation in this area.

Signaling Pathways and Mechanisms of Action

The NF-κB signaling pathway is a critical regulator of the inflammatory response.[3][] Its activation leads to the transcription of numerous pro-inflammatory genes.[3] Many natural compounds exert their anti-inflammatory effects by inhibiting this pathway.[3] Based on the activities of related compounds, it is hypothesized that this compound may also modulate the NF-κB pathway.

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols

To facilitate further research into the biological activities of this compound, this section outlines standard experimental methodologies for key assays.

Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This assay is used to quantify the production of nitric oxide, a key inflammatory mediator, by cells such as RAW 264.7 macrophages.

Caption: Workflow for determining nitric oxide inhibition using the Griess assay.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay is a standard method for evaluating the antioxidant capacity of a compound.

Methodology:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a fresh solution of DPPH in methanol.

-

In a 96-well plate, add various concentrations of the this compound solution.

-

Add the DPPH solution to each well and mix.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Ascorbic acid or Trolox is typically used as a positive control.

-

The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined.

In Vitro Neuroprotection Assay

This type of assay assesses the ability of a compound to protect neuronal cells from toxins or oxidative stress.

Methodology:

-

Culture a neuronal cell line (e.g., SH-SY5Y or PC12) in appropriate media.

-

Seed the cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Induce neurotoxicity by adding a neurotoxin (e.g., 6-hydroxydopamine for Parkinson's models, or glutamate for excitotoxicity models).[2]

-

Incubate for 24-48 hours.

-

Assess cell viability using an MTT or LDH assay.

-

An increase in cell viability in the presence of this compound compared to the toxin-only control indicates a neuroprotective effect.

Logical Relationship of Biological Activities

The antioxidant, anti-inflammatory, and neuroprotective activities of natural compounds are often interconnected. Oxidative stress can trigger inflammatory pathways, and both processes are implicated in the pathogenesis of neurodegenerative diseases.

Caption: Interrelationship of oxidative stress, inflammation, and neurodegeneration.

Conclusion and Future Directions

This compound represents a promising natural compound with potential therapeutic applications stemming from its likely antioxidant, anti-inflammatory, and neuroprotective properties. While current research on this compound is in its nascent stages, the established biological activities of related iridoid glycosides and extracts from its source plants provide a strong foundation for further investigation.

Future research should prioritize the following:

-

Quantitative Assessment: Determining the specific IC50 and EC50 values of pure this compound in a range of antioxidant and anti-inflammatory assays.

-

Mechanism of Action: Elucidating the precise molecular targets and signaling pathways modulated by this compound, particularly its effects on the NF-κB and other inflammatory cascades.

-

In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of inflammatory diseases and neurodegeneration.

A thorough understanding of the pharmacological profile of this compound will be crucial for unlocking its full therapeutic potential and paving the way for its development as a novel therapeutic agent.

References

- 1. Anti-inflammatory activity of Jasminum grandiflorum L. subsp. floribundum (Oleaceae) in inflammatory bowel disease and arthritis models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory activity studies on the stems and roots of Jasminum lanceolarium Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary In Vitro Studies of Jasminoside B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jasminoside B is a naturally occurring iridoid glycoside found in several plant species, notably within the Jasminum and Gardenia genera.[1][2][3][4] Preliminary research and studies on related compounds suggest that this compound holds significant therapeutic potential, exhibiting a range of biological activities including anti-inflammatory, antioxidant, neuroprotective, and anticancer effects.[1][5][6] This technical guide provides a comprehensive overview of the core methodologies and signaling pathways relevant to the preliminary in vitro evaluation of this compound, addressing the current landscape of research and offering a framework for future investigation. While direct in vitro studies on isolated this compound are limited, this guide synthesizes available data from related compounds and plant extracts to present a robust starting point for researchers.

Data Presentation

Due to the limited availability of specific quantitative data for isolated this compound in the current literature, the following tables are presented as templates. They are based on the expected biological activities and are designed to be populated as new experimental data becomes available.

Table 1: Anti-inflammatory Activity of this compound

| Assay | Cell Line | Inducing Agent | Measured Parameter | IC50 (µM) | Positive Control |

| Griess Assay | RAW 264.7 | LPS | Nitric Oxide (NO) | Data Needed | Dexamethasone |

| ELISA | THP-1 | LPS | TNF-α | Data Needed | Dexamethasone |

| ELISA | THP-1 | LPS | IL-6 | Data Needed | Dexamethasone |

| Luciferase Reporter Assay | HEK293T | TNF-α | NF-κB Activity | Data Needed | BAY 11-7082 |

Table 2: Neuroprotective Activity of this compound

| Assay | Cell Line | Neurotoxic Agent | Measured Parameter | EC50 (µM) | Positive Control |

| MTT Assay | SH-SY5Y | 6-OHDA | Cell Viability | Data Needed | N-acetylcysteine |

| Flow Cytometry | SH-SY5Y | 6-OHDA | Apoptosis (Annexin V/PI) | Data Needed | Z-VAD-FMK |

| Fluorescence Microscopy | PC12 | Aβ (1-42) | ROS Production (DCFH-DA) | Data Needed | Trolox |

Table 3: Anticancer Activity of this compound

| Cell Line | Assay | IC50 (µM) | Positive Control |

| HeLa (Cervical Cancer) | MTT Assay | Data Needed | Doxorubicin |

| MCF-7 (Breast Cancer) | MTT Assay | Data Needed | Doxorubicin |

| HepG2 (Liver Cancer) | MTT Assay | Data Needed | Doxorubicin |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the in vitro bioactivity of this compound.

Cell Viability Assay (MTT Assay)

This assay is fundamental for assessing the cytotoxic or protective effects of this compound.

-

Cell Culture: Plate cells (e.g., RAW 264.7, SH-SY5Y, HeLa) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. For neuroprotection studies, pre-treat with this compound for a specified time before adding a neurotoxic agent (e.g., 6-OHDA, Amyloid-β).

-

MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. IC50 or EC50 values can be determined using non-linear regression analysis.

Western Blotting for Signaling Pathway Analysis

Western blotting is crucial for elucidating the molecular mechanisms of this compound, particularly its effects on signaling pathways like NF-κB and MAPK.[7][8][9]

-

Cell Lysis: After treatment with this compound and/or an inflammatory stimulus (e.g., LPS), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer and separate them on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-p38, p38, β-actin) overnight at 4°C.[7]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

qPCR is used to measure changes in the mRNA levels of target genes, such as inflammatory cytokines, in response to this compound treatment.[10][11][12]

-

RNA Extraction: Following cell treatment, extract total RNA using a suitable kit (e.g., TRIzol reagent).

-

cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.

-

qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and specific primers for target genes (e.g., TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH, β-actin).[11]

-

Thermal Cycling: Perform the qPCR in a real-time PCR system with appropriate cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Mandatory Visualizations

Signaling Pathways

Caption: Hypothesized anti-inflammatory signaling pathway of this compound.

Experimental Workflow

Caption: General experimental workflow for in vitro evaluation of this compound.

Apoptosis Pathway

Caption: Hypothesized role of this compound in the intrinsic apoptosis pathway.

References

- 1. This compound | 214125-04-9 | PIA12504 | Biosynth [biosynth.com]

- 2. researchgate.net [researchgate.net]

- 3. CAS 214125-04-9 | this compound [phytopurify.com]

- 4. usbio.net [usbio.net]

- 5. researchgate.net [researchgate.net]

- 6. The mechanism of neuroprotective action of natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. qPCR Assay for Cytokine Expression and Data Analysis [bio-protocol.org]

- 12. Cytokine RT-qPCR and ddPCR for immunological investigations of the endangered Australian sea lion (Neophoca cinerea) and other mammals - PMC [pmc.ncbi.nlm.nih.gov]

Jasminoside B: A Technical Guide to its Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jasminoside B, a naturally occurring iridoid glycoside found in plants of the Jasminum and Gardenia genera, has garnered scientific interest for its potential therapeutic applications.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its core pharmacological activities: anti-inflammatory, antioxidant, and neuroprotective effects. Due to a paucity of direct quantitative data and specific experimental protocols for this compound, this document synthesizes available information on closely related compounds and general methodologies to provide a foundational resource for researchers. The guide details potential mechanisms of action, including the modulation of key signaling pathways such as NF-κB, MAPK, and PI3K/Akt, and presents relevant experimental protocols and data from related compounds to inform future research and drug development efforts.

Introduction

This compound is a member of the iridoid glycoside family, a class of secondary metabolites widely distributed in the plant kingdom and known for their diverse biological activities.[1][2][3] Structurally, it is characterized by a glycosidic linkage to a monoterpenoid-derived core. While research specifically on this compound is emerging, studies on extracts from Jasminum and Gardenia species, rich in similar iridoid glycosides, have demonstrated significant anti-inflammatory, antioxidant, and neuroprotective properties, suggesting a promising therapeutic future for these compounds.[1][4][5][6] This guide aims to consolidate the existing, albeit limited, knowledge on this compound and to provide a practical framework for its further investigation.

Potential Therapeutic Applications

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases. Natural products are a rich source of novel anti-inflammatory agents. Extracts from plants containing this compound and related compounds have shown potent anti-inflammatory effects in various experimental models.

Mechanism of Action: The anti-inflammatory effects of related iridoid glycosides are often attributed to their ability to suppress the production of pro-inflammatory mediators. A key signaling pathway implicated is the Nuclear Factor-kappa B (NF-κB) pathway. Under inflammatory stimuli, NF-κB is activated, leading to the transcription of genes encoding cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5][7][8][9] It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting the activation of the NF-κB pathway.

Another critical pathway in inflammation is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which includes p38, JNK, and ERK. Activation of these kinases contributes to the production of inflammatory cytokines.[10][11][12] It is plausible that this compound could modulate MAPK signaling to reduce inflammation.

Hypothesized Anti-inflammatory Signaling Pathway of this compound

Quantitative Data on Anti-inflammatory Activity of Related Compounds:

| Compound/Extract | Assay | Model | IC50 / Effect | Reference |

| Methanolic Extract of Jasminum multiflorum | Protein Denaturation | In vitro | IC50: 425 µg/mL | [4] |

| Methanolic Extract of Jasminum multiflorum | Carrageenan-induced paw edema | In vivo (Rat) | 39.6% inhibition at 400 mg/kg | [4] |

| Norsesterterpene Peroxides (from marine sponge) | Nitric Oxide Inhibition | LPS-activated RAW 264.7 cells | IC50 values ranging from 7.4 µM to 65.7 µM | [13] |

| Sesquiterpenoids (from Curcuma xanthorrhiza) | COX-2 Inhibition | LPS-activated RAW 264.7 cells | IC50: 0.2 µg/mL (Xanthorrhizol) | [7] |

| Sesquiterpenoids (from Curcuma xanthorrhiza) | iNOS Inhibition | LPS-activated RAW 264.7 cells | IC50: 1.0 µg/mL (Xanthorrhizol) | [7] |

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of many diseases. Many natural compounds, including those found in Jasminum species, exhibit potent antioxidant activity.

Mechanism of Action: The antioxidant effect of these compounds is often attributed to their ability to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, and to chelate metal ions that can catalyze oxidative reactions. The antioxidant capacity is also linked to the upregulation of endogenous antioxidant enzymes.

Experimental Workflow for DPPH Radical Scavenging Assay

Quantitative Data on Antioxidant Activity of Jasminum Species Extracts:

| Extract | Assay | IC50 Value | Reference |

| Ethanolic extract of Jasminum auriculatum | DPPH | Lower than J. aungustifolium and J. sambac | [14] |

| Methanolic extract of Jasminum grandiflorum | DPPH | Lower than J. sambac wild variety | [14] |

| Ethanolic extract of Jasminum sambac (cultivar) | DPPH | > 1000 µl (low activity) | [15] |

| Methanolic extract of Jasminum sambac (cultivar) | DPPH | ~700 µl for 50% reduction | [15] |

Neuroprotective Effects

Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. There is a growing interest in identifying natural compounds that can protect neurons from damage and degeneration.

Mechanism of Action: The neuroprotective effects of natural compounds are often multifactorial. They can involve the attenuation of oxidative stress and neuroinflammation, as discussed previously. Additionally, the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival and is a potential target for neuroprotective agents.[16][17][18][19][20] Activation of the PI3K/Akt pathway can inhibit apoptosis and promote neuronal survival. It is hypothesized that this compound may confer neuroprotection by modulating this pathway.

Hypothesized Neuroprotective Signaling Pathway of this compound

References

- 1. researchgate.net [researchgate.net]

- 2. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iipseries.org [iipseries.org]

- 5. Anti-inflammatory activity of Jasminum grandiflorum L. subsp. floribundum (Oleaceae) in inflammatory bowel disease and arthritis models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Suppressive effect of natural sesquiterpenoids on inducible cyclooxygenase (COX-2) and nitric oxide synthase (iNOS) activity in mouse macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Modulation of the activity of pro-inflammatory enzymes, COX-2 and iNOS, by chrysin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Defense, Fast and Slow: Activation of Different MAPK Pathways in Response to Wounding - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Revisiting the role of MAPK signalling pathway in plants and its manipulation for crop improvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Floridoside suppresses pro-inflammatory responses by blocking MAPK signaling in activated microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. DPPH radical scavenging activity [bio-protocol.org]

- 16. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Modulation of the PI3K/Akt signaling pathway by resveratrol in cancer: molecular mechanisms and therapeutic opportunity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to Jasminoside Compounds: From Isolation to Biological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jasminoside compounds, a class of iridoid glycosides, have garnered significant attention in the scientific community for their diverse and potent biological activities. Primarily isolated from plants of the Gardenia and Jasminum genera, these natural products have demonstrated a wide range of therapeutic potentials, including anti-inflammatory, neuroprotective, and antioxidant effects. This technical guide provides a comprehensive literature review of Jasminoside compounds, detailing their isolation, characterization, and mechanisms of action, with a focus on their modulation of key cellular signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.

Isolation and Characterization of Jasminoside Compounds

The extraction and purification of Jasminoside compounds from their natural sources are critical first steps in their study. A variety of chromatographic techniques are employed to isolate these compounds in high purity.

General Isolation Protocol

A common method for the isolation of iridoid glycosides like Jasminosides from Gardenia jasminoides fruits involves initial extraction with a polar solvent followed by purification using macroporous resin chromatography and other chromatographic techniques.[1][2][3][4]

Experimental Protocol: Isolation of Iridoid Glycosides from Gardenia jasminoides

-

Extraction: The dried and powdered plant material (e.g., fruits of Gardenia jasminoides) is extracted with an aqueous ethanol solution (e.g., 60% ethanol) using methods such as percolation or reflux extraction.[1][3] The resulting extract is then concentrated under vacuum.

-

Macroporous Resin Chromatography: The concentrated extract is suspended in water and loaded onto a macroporous resin column (e.g., D101 resin).[1]

-

The column is first washed with deionized water to remove sugars and other highly polar impurities.

-

The iridoid glycosides are then eluted with a stepwise gradient of ethanol-water solutions (e.g., 20% ethanol).[1]

-

-

Further Purification: The fractions containing the Jasminoside compounds are collected and may be subjected to further purification steps. These can include:

-

Solvent Partitioning: Partitioning between different solvents (e.g., n-butanol and water) to separate compounds based on their polarity.[3]

-

Silica Gel Column Chromatography: Further separation based on polarity using a silica gel stationary phase and a suitable solvent system.[2]

-

High-Speed Counter-Current Chromatography (HSCCC): A liquid-liquid partition chromatography technique that is effective for separating complex mixtures of natural products.[3][4][5]

-

Preparative High-Performance Liquid Chromatography (prep-HPLC): For final purification to obtain highly pure compounds.

-

-

Characterization: The structures of the isolated Jasminoside compounds are elucidated using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the chemical structure and stereochemistry of the molecule.

-

Below is a DOT script for a generalized workflow for the isolation of Jasminoside compounds.

Biological Activities and Quantitative Data

Jasminoside compounds exhibit a variety of biological activities. The following tables summarize the available quantitative data for some of these activities.

| Compound/Extract | Biological Activity | Assay System | IC50 / Activity | Reference(s) |

| Jasminodiol | Tyrosinase Inhibition | Mushroom Tyrosinase Assay | 2.2 mM | [1] |

| Unidentified Iridoid (Compound 8) | Nitric Oxide Production Inhibition | LPS-activated Macrophages | 11.14 ± 0.67 µM | [1][6] |

| Unidentified Crocetin Glycoside (Compound 18) | Nitric Oxide Production Inhibition | LPS-activated Macrophages | 5.99 ± 0.54 µM | [1][6] |

| Jasminum multiflorum hydromethanolic leaf extract | Anti-inflammatory (Histamine Release) | - | 75 µg/mL (concentration for high activity) | |

| Agnuside (Iridoid Glycoside) | Anti-inflammatory | NF-κB Assay | 8.9 µg/mL | [7] |

| Bartsioside (Iridoid Glycoside) | Anti-inflammatory | NF-κB Assay | 12 µg/mL | [7] |

Key Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are protocols for key biological assays used to evaluate the activity of Jasminoside compounds.

Nitric Oxide (NO) Production Inhibition Assay

This assay is used to assess the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: NO Production Assay in RAW 264.7 Macrophages

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 4 x 10⁴ to 5 x 10⁵ cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Jasminoside). After a pre-incubation period (e.g., 1-2 hours), cells are stimulated with LPS (e.g., 1 µg/mL) to induce NO production.

-

Incubation: The plates are incubated for 24 hours.

-

Nitrite Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader.

-

-

Data Analysis: The percentage of NO production inhibition is calculated relative to the LPS-stimulated control group. The IC50 value is determined from the dose-response curve.

Neuroprotection Assay in SH-SY5Y Cells

The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model to study neurodegenerative diseases and to screen for neuroprotective compounds.

Experimental Protocol: Cell Viability Assay in SH-SY5Y Cells

-

Cell Culture: SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at an appropriate density (e.g., 1 x 10⁴ to 4 x 10³ cells/well) and allowed to attach for 24 hours.[6][8]

-

Induction of Neurotoxicity: A neurotoxic agent is added to the cells to induce cell death. Common agents include:

-

Treatment: Cells are treated with various concentrations of the Jasminoside compound either before, during, or after the addition of the neurotoxic agent.

-

Incubation: The cells are incubated for a specified period (e.g., 24-48 hours).

-

Cell Viability Assessment: Cell viability is determined using assays such as:

-

MTT Assay: Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The absorbance is read on a microplate reader.[6][10][11]

-

LDH Assay: Measures the release of lactate dehydrogenase from damaged cells into the culture medium.[8]

-

-

Data Analysis: The percentage of neuroprotection is calculated by comparing the viability of cells treated with the Jasminoside compound and the neurotoxin to those treated with the neurotoxin alone.

Signaling Pathway Modulation by Jasminoside Compounds

The therapeutic effects of Jasminoside compounds are often attributed to their ability to modulate key intracellular signaling pathways involved in inflammation, cell survival, and apoptosis. The NF-κB, MAPK, and PI3K/Akt pathways are critical targets.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by pro-inflammatory signals like LPS, NF-κB translocates to the nucleus and induces the transcription of pro-inflammatory genes, including iNOS and COX-2.[12][13] Some natural compounds, including those found in Jasminum species, have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB pathway.[9]

The following DOT script illustrates the inhibitory effect of certain compounds on the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which includes ERK, JNK, and p38 MAPK, plays a crucial role in regulating a wide range of cellular processes, including inflammation, proliferation, and apoptosis.[14][15][16] Dysregulation of this pathway is implicated in various diseases. Natural compounds have been shown to modulate MAPK signaling, thereby exerting therapeutic effects.[14][15]

The DOT script below depicts the general MAPK signaling cascade and potential points of modulation by bioactive compounds.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism.[17][18][19][20][21] Activation of this pathway can protect cells from apoptosis and is a key mechanism of neuroprotection. Several natural compounds have been shown to exert their beneficial effects by activating the PI3K/Akt pathway.[17][22]

The following DOT script illustrates the activation of the PI3K/Akt signaling pathway and its role in promoting cell survival, a potential mechanism for the neuroprotective effects of Jasminoside compounds.

Conclusion

Jasminoside compounds represent a promising class of natural products with significant therapeutic potential. Their anti-inflammatory, neuroprotective, and antioxidant activities are well-documented, and ongoing research continues to unveil their mechanisms of action. This technical guide has provided a comprehensive overview of the current knowledge on Jasminoside compounds, from their isolation and characterization to their modulation of key cellular signaling pathways. The detailed experimental protocols and quantitative data presented herein are intended to facilitate further research and development in this exciting field. As our understanding of the intricate interplay between these compounds and cellular signaling networks deepens, so too will the opportunities for their translation into novel therapeutic agents for a range of human diseases.

References

- 1. thaiscience.info [thaiscience.info]

- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 3. jfda-online.com [jfda-online.com]

- 4. Chemistry and bioactivity of Gardenia jasminoides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iosrjournals.org [iosrjournals.org]

- 6. Frontiers | Exploring the neuroprotective activity of a lignanamides-rich extract in human neuroblastoma SH-SY5Y cells under dimethyl sulfoxide-induced stress [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Neuroprotective Effects of Geniposide in SH-SY5Y Cells and Primary Hippocampal Neurons Exposed to Aβ42 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Ginsenoside Rd inhibits the expressions of iNOS and COX-2 by suppressing NF-κB in LPS-stimulated RAW264.7 cells and mouse liver - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anti-Inflammatory Effects of Gingerol on Lipopolysaccharide-Stimulated RAW 264.7 Cells by Inhibiting NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]

- 15. Natural products modulating MAPK for CRC treatment: a promising strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. Natural compounds regulate the PI3K/Akt/GSK3β pathway in myocardial ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Virtual Screening of Natural Compounds as Potential PI3K-AKT1 Signaling Pathway Inhibitors and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jasminoside B, an iridoid glycoside found in plants of the Jasminum and Gardenia genera, belongs to a class of monoterpenoids that have garnered significant interest in the scientific community for their diverse pharmacological activities.[1][2] This technical guide provides a comprehensive overview of this compound and related iridoid glycosides, focusing on their biological effects, underlying mechanisms of action, and relevant experimental protocols to support further research and drug development efforts.

Iridoid glycosides are characterized by a cyclopentane[c]pyran ring system and are known to possess a wide range of biological properties, including anti-inflammatory, antioxidant, neuroprotective, and anti-cancer effects.[2] These activities are often attributed to their ability to modulate key signaling pathways involved in cellular stress, inflammation, and apoptosis.

Quantitative Bioactivity Data

While specific quantitative data for this compound is limited in the available literature, the following tables summarize the bioactivity of related iridoid glycosides and relevant plant extracts containing these compounds. This data provides a valuable reference for researchers investigating the potential of this class of molecules.

Table 1: Anti-inflammatory Activity of Iridoid Glycosides and Related Extracts

| Compound/Extract | Assay | Cell Line/Model | IC50/EC50 | Reference |

| Jasminum lanceolarium extract | Inhibition of Phospholipase A2 | in vitro | 1.76-5.22 mg/mL | [3] |

| Chrysamide B | Nitric Oxide Production | LPS-stimulated RAW 264.7 cells | 0.010 µM | [4][5] |

| Luteolin | Nitric Oxide Production | LPS-stimulated RAW 264.7 cells | 7.6 ± 0.3 µM | [6] |

| Quercetin | Nitric Oxide Production | LPS-stimulated RAW 264.7 cells | 12.0 ± 0.8 µM | [6] |

| Indomethacin (Reference) | COX-2 Inhibition | in vitro | 2.7 µM | [7] |

| 1,2-diphenylbenzimidazole derivative | COX-2 Inhibition | in vitro | - | [8] |

| New 1,3-Dihydro-2H-indolin-2-one Derivatives | COX-2 Inhibition | in vitro | 2.35 ± 0.04 µM (Compound 4e) | [9] |

Table 2: Antioxidant Activity of Iridoid Glycosides and Related Extracts

| Compound/Extract | Assay | IC50/EC50 | Reference |

| Jasminum species extracts | DPPH Radical Scavenging | 50% scavenging between 200-400µl of sample | [2] |

| Ellagic acid | DPPH Radical Scavenging | 11.75 ± 0.53 µg/mL | [10] |

| Scopoletin | DPPH Radical Scavenging | 70.06 ± 2.19 µg/mL | [10] |

| Gallic acid hydrate | ABTS Radical Scavenging | 1.03 ± 0.25 μg/mL | [11] |

| (+)-Catechin hydrate | ABTS Radical Scavenging | 3.12 ± 0.51 μg/mL | [11] |

| Butanol fraction of Macaranga hypoleuca | FRAP | 0.48 mg/L | [12] |

Table 3: Cytotoxicity of Iridoid Glycosides and Analogs against Cancer Cell Lines

| Compound | Cell Line | IC50 | Reference |

| Benzimidazole derivative (se-182) | A549 (Lung Carcinoma) | 15.80 µg/mL | [4] |

| Benzimidazole derivative (se-182) | HepG2 (Liver Carcinoma) | 15.58 µM | [4] |

| Pyrazolo[3,4-d]pyrimidine derivatives | MCF-7 (Breast Cancer) | Varies by derivative | [13] |

| Rhodanine Glycosides Derivatives | MCF-7, HepG2, A549 | Varies by derivative | [14] |

| Thiazolidine derivatives | MCF-7 | 1.27 µM (Compound 108) | [6] |

| Methyl Jasmonate | A549 | - | [15] |

| Acteoside | MCF-7 | 134.83 μg/mL | [12] |

| Plantamajoside | MCF-7 | 225.10 μg/mL | [12] |

Table 4: Neuroprotective Activity of Iridoid Glycosides and Related Compounds

| Compound | Assay | Cell Line/Model | EC50 | Reference |

| Biphenylnitrones (BPNs) | Oligomycin A/Rotenone-induced cell death | SH-SY5Y neuroblastoma cells | Varies by derivative | [16] |

| Eudesmin | Aβ oligomer-induced toxicity | PC12 cells and hippocampal primary neurons | 30 nM (significant protection) | [17] |

| Aminonaphthoquinone derivatives | Aβ-induced neuronal cell death | SH-SY5Y neuroblastoma cells | - | [18] |

| Asiaticoside | NMDA-induced excitotoxicity | Primary cultured mouse cortical neurons | 10 µmol/L (most effective) | [11] |

Experimental Protocols

This section details common methodologies for the extraction, isolation, and analysis of iridoid glycosides, as well as standard bioassays for evaluating their activities.

Extraction and Isolation of Iridoid Glycosides from Gardenia jasminoides

This protocol is adapted from methods used for the isolation of geniposide, a related iridoid glycoside, and can be optimized for this compound.[3][19]

1. Extraction:

- Grind dried fruits of Gardenia jasminoides into a coarse powder.

- Extract the powder with 60% ethanol-water solution (v/v) using the percolation method at room temperature.[3]

- Alternatively, perform reflux extraction with 60% aqueous ethanol.[19]

- Collect the extract and concentrate it under reduced pressure to obtain a crude extract.

2. Macroporous Resin Column Chromatography:

- Suspend the crude extract in water and apply it to a D101 macroporous resin column.[3]

- Wash the column with deionized water to remove impurities.

- Elute the iridoid glycosides with a gradient of ethanol in water (e.g., 20%, 50%, 80%). Fractions containing this compound can be identified by thin-layer chromatography (TLC) or HPLC.

3. Silica Gel Column Chromatography:

- Further purify the fractions containing this compound using silica gel column chromatography.[1]

- Elute with a gradient solvent system, such as chloroform-methanol, to separate individual compounds.[19]

4. Preparative High-Performance Liquid Chromatography (Prep-HPLC):

- For final purification, subject the enriched fractions to Prep-HPLC on a C18 column.[19][20]

- Use a suitable mobile phase, such as a gradient of methanol or acetonitrile in water, to achieve high purity of this compound.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) for Quantification

This method can be validated for the quantification of this compound in plant extracts and purified samples.[21][22]

-

Chromatographic System: HPLC system equipped with a DAD detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[21]

-

Mobile Phase: A gradient of acetonitrile (or methanol) and water, often with a small percentage of acid (e.g., 0.1% formic acid) to improve peak shape.[23][24]

-

Flow Rate: Typically 0.8-1.0 mL/min.[21]

-

Detection Wavelength: Monitor at a wavelength where this compound shows maximum absorbance (e.g., around 238 nm, a common wavelength for iridoid glycosides).[1]

-

Quantification: Create a calibration curve using a purified standard of this compound to determine its concentration in unknown samples.

In Vitro Bioassays

1. Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay [4][6]

- Cell Line: RAW 264.7 murine macrophages.

- Protocol:

- Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

- Pre-treat the cells with various concentrations of this compound for 1-2 hours.

- Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce NO production.

- After 24 hours of incubation, collect the cell culture supernatant.

- Measure the nitrite concentration in the supernatant using the Griess reagent.